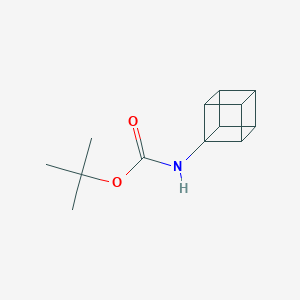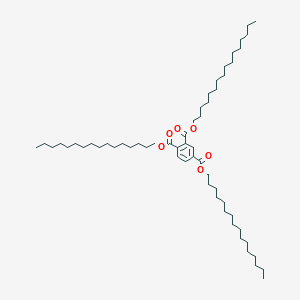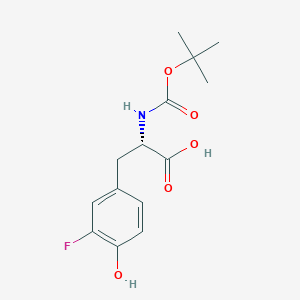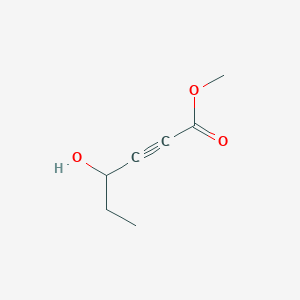![molecular formula C11H8N2O4 B043996 8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione CAS No. 123296-53-7](/img/structure/B43996.png)
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, commonly known as NQO1, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. NQO1 has been found to possess several unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and toxicology.
Scientific Research Applications
NQO1 has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its role as a biomarker for cancer. NQO1 is overexpressed in many types of cancer cells, and its expression levels have been shown to correlate with the aggressiveness of the cancer. NQO1 has also been studied for its potential role in oxidative stress and aging, as well as its ability to modulate the activity of various enzymes and proteins.
Mechanism Of Action
NQO1 exerts its effects by modulating the activity of various enzymes and proteins. It has been shown to interact with several key proteins involved in cell signaling and metabolism, including p53 and Nrf2. NQO1 has also been shown to play a role in the regulation of reactive oxygen species (ROS) and the maintenance of cellular redox balance.
Biochemical And Physiological Effects
NQO1 has been found to possess several biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including those involved in cell signaling and metabolism. NQO1 has also been shown to play a role in the regulation of ROS and the maintenance of cellular redox balance. Additionally, NQO1 has been found to possess anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of NQO1 is its ability to modulate the activity of various enzymes and proteins, making it a valuable tool in many areas of scientific research. However, the synthesis of NQO1 is a complex process that requires expertise in organic chemistry and access to specialized equipment. Additionally, the use of NQO1 in lab experiments may be limited by its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for further research on NQO1. One area of interest is the development of new synthetic methods for the production of NQO1. Additionally, further studies are needed to fully understand the mechanism of action of NQO1 and its potential applications in various fields of study. Other future directions include the development of new NQO1-based therapies for cancer and other diseases, as well as the investigation of the potential role of NQO1 in aging and oxidative stress.
properties
CAS RN |
123296-53-7 |
|---|---|
Product Name |
8-Nitro-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione |
Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
6-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-8-5-7(13(16)17)4-6-2-1-3-12(9(6)8)11(10)15/h4-5H,1-3H2 |
InChI Key |
DBPJZWZANHRJTK-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)[N+](=O)[O-])C(=O)C(=O)N3C1 |
synonyms |
4H-PYRROLO[3,2,1-IJ]QUINOLINE-1,2-DIONE, 5,6-DIHYDRO-8-NITRO- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

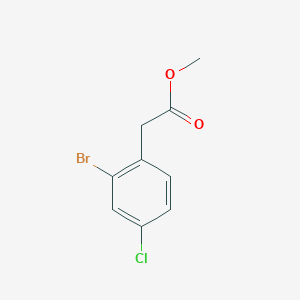
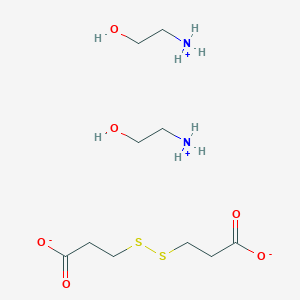
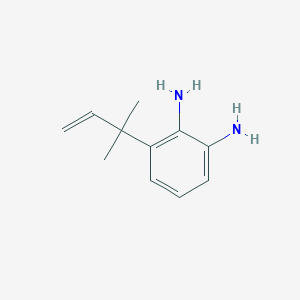
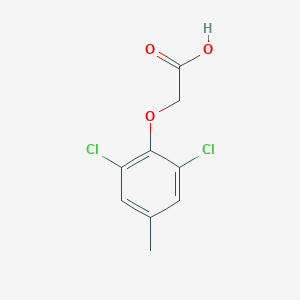
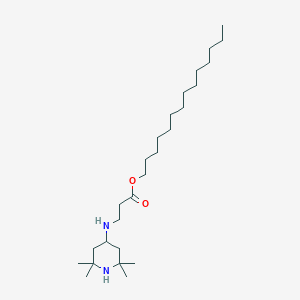
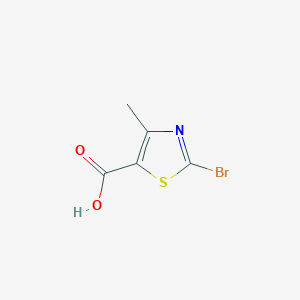
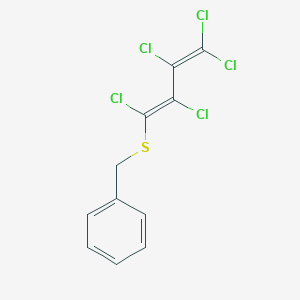
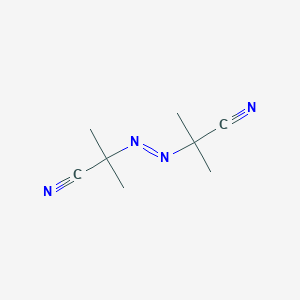
![4-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B43925.png)
![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)
